2-Propyltetrahydrofuran
Description
2-Propyltetrahydrofuran (2-PTHF) is a cyclic ether and an isomer of butyltetrahydrofuran (BTHF). It is primarily observed as a side product in catalytic hydrogenation processes involving tetrahydrofurfuryl alcohol (THFA). During the conversion of THFA to BTHF, competitive reaction pathways lead to the formation of 2-PTHF and linear alcohols like 1-octanol, depending on reaction conditions and catalyst design .
Properties
Molecular Formula |
C7H14O |
|---|---|
Molecular Weight |
114.19 g/mol |
IUPAC Name |
2-propyloxolane |
InChI |
InChI=1S/C7H14O/c1-2-4-7-5-3-6-8-7/h7H,2-6H2,1H3 |
InChI Key |
DTGZORBDGLEVNY-UHFFFAOYSA-N |
SMILES |
CCCC1CCCO1 |
Canonical SMILES |
CCCC1CCCO1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The selectivity and formation of 2-PTHF are influenced by reactor type (batch vs. continuous flow), catalyst efficiency, and reaction parameters. Below is a comparative analysis with its analogs:
Table 1: Key Reaction Metrics for 2-PTHF and Related Compounds
| Compound | Structure Type | Selectivity (Batch) | Selectivity (Continuous Flow) | Main Reaction Pathway |
|---|---|---|---|---|
| BTHF | Cyclic Ether | 94% | 85% | Intramolecular dehydration |
| 2-PTHF | Cyclic Ether (Isomer) | <5% | ~10% | Isomerization side reaction |
| 1-Octanol | Linear Alcohol | <1% | ~5% | Hydrogenolysis |
Key Findings:
BTHF vs. 2-PTHF: BTHF is the target product in THFA hydrogenation, while 2-PTHF is a minor isomer formed via competing pathways. Batch reactors favor BTHF (94% selectivity) due to prolonged reaction times enabling precise control over intramolecular dehydration. In contrast, continuous flow systems show reduced BTHF selectivity (85%) and higher 2-PTHF yields (~10%), likely due to shorter residence times and incomplete thermodynamic equilibration .
2-PTHF vs. 1-Octanol: 1-Octanol arises from hydrogenolysis of THFA, a pathway distinct from the cyclization reactions forming 2-PTHF. Continuous flow systems slightly favor 1-octanol (~5% selectivity) over 2-PTHF, whereas batch reactors suppress both side products (<5% combined) .
Structural Implications: 2-PTHF’s cyclic structure confers lower polarity compared to 1-octanol, influencing its separation and downstream applications. Its isomerism with BTHF complicates purification, requiring advanced distillation or chromatographic methods.
Reaction Mechanism and Catalyst Impact
The formation of 2-PTHF is attributed to acid-catalyzed isomerization of BTHF intermediates. Catalyst choice (e.g., supported noble metals like Pt or Pd) significantly impacts side product distribution. For instance, Pt-based catalysts in batch systems minimize 2-PTHF by favoring direct cyclization, while Pd catalysts in flow reactors may promote unintended isomerization .
Industrial and Research Implications
The trade-off between BTHF selectivity and 2-PTHF byproduct generation highlights the importance of reactor design and catalyst optimization. Batch processes remain preferable for high-purity BTHF synthesis, whereas continuous flow systems, despite higher 2-PTHF yields, offer scalability and faster throughput.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
